methyl8-aminobicyclo[4.2.0]octane-7-carboxylatehydrochloride
Description
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is a bicyclic organic compound featuring a [4.2.0]octane core. Key structural attributes include:
- Bicyclo[4.2.0]octane framework: A fused bicyclic system with bridgehead positions at C7 and C6.
- Functional groups: An amino group (-NH₂) at position 8, a methyl ester (-COOCH₃) at position 7, and a hydrochloride salt (-HCl) .
Properties
IUPAC Name |
methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11;/h6-9H,2-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKNTMVUTWRXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCCC2C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-Amino-8,8-Dimethyl-2-Oxabicyclo[4.2.0]octane-7-carboxylic Acid Hydrochloride
- Structure : Contains a 2-oxa (oxygen) substitution in the bicyclo framework, a carboxylic acid (-COOH) at C7, and two methyl groups at C8 .
- Key differences: The oxa group increases polarity and may reduce ring strain compared to the target compound.
- Properties : Crystalline structure confirmed via pharmacopeial testing; molecular weight ~221.46 g/mol (estimated) .
Cefepime Hydrochloride-Related Compounds
- Structure : Bicyclo[4.2.0]octane with thia (sulfur), carboxy, and pyrrolidinium groups. Example: Cefepime-related Compound A (C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O) .
- Key differences: Thia substitution enhances antibiotic activity (β-lactam ring). Pyrrolidinium and methoxyimino groups improve water solubility and bacterial targeting.
- Applications : Broad-spectrum cephalosporin antibiotics .
tert-Butyl 3,7-Diazabicyclo[4.2.0]octane-7-carboxylate Hydrochloride
- Structure : Diazabicyclo[4.2.0]octane with a tert-butyl carbamate (-COO-t-Bu) at C7 .
- Key differences :
- Two nitrogen atoms in the bicyclo system increase basicity.
- The tert-butyl group enhances lipophilicity, affecting metabolic stability.
- Applications : Industrial-grade intermediate for pharmaceuticals (e.g., Tamsulosin impurity E) .
Tropane Derivatives (Azabicyclo[3.2.1]octane)
- Structure : Azabicyclo[3.2.1]octane core with hydroxy, benzoyloxy, or methyl groups (e.g., (3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid) .
- Key differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : Cefepime analogs demonstrate the importance of sulfur and β-lactam rings in antimicrobial activity, whereas diazabicyclo compounds highlight the role of nitrogen in enzyme inhibition .
- Physicochemical Properties :
- Industrial Relevance : Compounds like tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate HCl are critical in API synthesis, emphasizing the need for high purity (≥90%) in industrial settings .
Biological Activity
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride features a bicyclic structure that contributes to its unique pharmacological properties. The compound can be represented as follows:
- Molecular Formula : C₉H₁₃ClN₁O₂
- Molecular Weight : 188.66 g/mol
The bicyclic framework allows for interactions with various biological targets, potentially influencing enzymatic activity and receptor binding.
The precise mechanism of action for methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is still under investigation, but several hypotheses have emerged based on related compounds:
- Enzyme Inhibition : Similar bicyclic compounds have been shown to inhibit specific enzymes, which may be relevant for this compound as well. For instance, studies on related structures indicate potential inhibition of enzymes involved in metabolic pathways such as α-glucosidase and anti-apoptotic proteins like Bcl-xL .
- Receptor Modulation : The structural characteristics suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic effects in neuropharmacology.
Biological Activity
Research has begun to elucidate the biological activities associated with methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride:
- Antidiabetic Properties : Preliminary studies indicate that related compounds can inhibit α-glucosidase, suggesting potential use in managing diabetes by slowing carbohydrate absorption .
- Anticancer Potential : Compounds within the bicyclic family have shown promise in inhibiting cancer cell proliferation through the modulation of apoptotic pathways .
Case Studies and Research Findings
Several studies have reported findings relevant to the biological activity of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
